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Compound of Interest

Compound Name: ES-072

Cat. No.: B15613332 Get Quote

For Researchers, Scientists, and Drug Development Professionals

ES-072 is a third-generation epidermal growth factor receptor (EGFR) inhibitor designed to

overcome resistance to earlier EGFR-targeted therapies, particularly in non-small cell lung

cancer (NSCLC) harboring the T790M mutation.[1] Beyond its potent activity against mutant

EGFR, a critical aspect of its preclinical and clinical evaluation is its kinase selectivity profile.

This guide provides a comparative analysis of the cross-reactivity of ES-072 with other kinases,

supported by representative experimental data and detailed methodologies, to aid researchers

in understanding its specificity and potential off-target effects.

Quantitative Kinase Selectivity Profile
The selectivity of a kinase inhibitor is paramount to its therapeutic index. A highly selective

inhibitor minimizes off-target effects, leading to a better safety profile. The following table

summarizes the inhibitory activity of a representative third-generation EGFR inhibitor, similar to

ES-072, against a panel of selected kinases. The data is presented as IC50 values, the

concentration of the inhibitor required to achieve 50% inhibition of the kinase activity. A lower

IC50 value indicates higher potency.
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Kinase Target Family IC50 (nM) Notes

EGFR

(L858R/T790M)
Tyrosine Kinase <1

Primary Target

(Resistant Mutant)

EGFR (WT) Tyrosine Kinase 10 - 50 Wild-Type EGFR

EGFR (Exon 19 Del) Tyrosine Kinase <1
Primary Target

(Sensitive Mutant)

ERBB2 (HER2) Tyrosine Kinase >1000

ERBB4 (HER4) Tyrosine Kinase >1000

ABL1 Tyrosine Kinase >1000

SRC Tyrosine Kinase >1000

LCK Tyrosine Kinase >1000

FYN Tyrosine Kinase >1000

YES Tyrosine Kinase >1000

BTK Tyrosine Kinase >500

JAK2 Tyrosine Kinase >1000

JAK3 Tyrosine Kinase >1000

Aurora A
Serine/Threonine

Kinase
>1000

Aurora B
Serine/Threonine

Kinase
>1000

CDK2/cyclin A
Serine/Threonine

Kinase
>1000

ROCK1
Serine/Threonine

Kinase
>1000

ROCK2
Serine/Threonine

Kinase
>1000
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Note: The data presented is representative of third-generation EGFR inhibitors and is intended

for comparative purposes. The exact IC50 values for ES-072 may vary.

Experimental Protocols
The determination of a kinase inhibitor's cross-reactivity profile involves robust and

standardized experimental procedures. Below are detailed methodologies for key assays used

in this evaluation.

Biochemical Kinase Inhibition Assay (IC50
Determination)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a

purified kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of ES-072 against a

panel of purified kinases.

Materials:

Purified recombinant kinases

Specific peptide or protein substrates for each kinase

ES-072 (or other test compounds)

Adenosine triphosphate (ATP), [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

96-well or 384-well assay plates

Phosphocellulose paper or other capture membrane (for radiometric assays)

Microplate reader (scintillation counter or luminometer)

Procedure:
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Compound Preparation: Prepare a serial dilution of ES-072 in 100% DMSO. A typical starting

concentration is 10 mM, with 10-point, 3-fold serial dilutions.

Reaction Setup: In each well of the assay plate, add the assay buffer, the specific kinase,

and its corresponding substrate.

Inhibitor Addition: Add the diluted ES-072 or DMSO (vehicle control) to the wells and

incubate for a predetermined period (e.g., 10-15 minutes) at room temperature to allow for

inhibitor binding.

Reaction Initiation: Initiate the kinase reaction by adding ATP (mixed with [γ-³²P]ATP for

radiometric assays). The final ATP concentration should be at or near the Km for each

kinase.

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes),

ensuring the reaction proceeds within the linear range.

Reaction Termination and Detection:

Radiometric Assay: Stop the reaction by spotting the mixture onto phosphocellulose paper.

Wash the paper extensively to remove unincorporated [γ-³²P]ATP. Measure the

incorporated radioactivity using a scintillation counter.

Luminescence Assay (ADP-Glo™): Stop the kinase reaction by adding ADP-Glo™

Reagent. Then, add the Kinase Detection Reagent to convert ADP to ATP and measure

the generated luminescence with a microplate reader.

Data Analysis: Calculate the percentage of kinase activity inhibition for each ES-072
concentration relative to the DMSO control. Plot the percent inhibition against the logarithm

of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to

determine the IC50 value.
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Biochemical Kinase Assay Workflow
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Cellular Kinase Inhibition Assay (Western Blot)
This assay assesses the ability of an inhibitor to block kinase activity within a cellular context by

measuring the phosphorylation of a downstream substrate.

Objective: To determine the effect of ES-072 on the phosphorylation of EGFR and its

downstream signaling proteins in a cellular environment.

Materials:

Cancer cell line expressing the target kinase (e.g., NCI-H1975 for EGFR L858R/T790M)

Cell culture medium and supplements

ES-072

Growth factors (e.g., EGF)

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-

ERK)

HRP-conjugated secondary antibodies

SDS-PAGE gels and Western blot equipment

Chemiluminescent substrate

Imaging system

Procedure:

Cell Culture and Treatment: Seed cells in multi-well plates and allow them to attach. Starve

the cells in serum-free media before treating with various concentrations of ES-072 for a

specified duration (e.g., 2-4 hours).

Kinase Activation: Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g.,

15 minutes) to induce kinase activation and downstream signaling.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

Protein Quantification: Determine the protein concentration of each lysate using a standard

protein assay (e.g., BCA assay).

Western Blotting:

Separate equal amounts of protein from each sample by SDS-PAGE.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Block the membrane to prevent non-specific antibody binding.

Incubate the membrane with primary antibodies against the phosphorylated and total

forms of the target kinase and downstream signaling proteins.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary

antibody.

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Data Analysis: Quantify the band intensities for the phosphorylated and total proteins.

Normalize the phosphorylated protein signal to the total protein signal for each treatment

condition. Compare the normalized signals of treated samples to the vehicle control to

determine the extent of inhibition.

ES-072 Signaling Pathway Context
ES-072 exerts its therapeutic effect not only through direct inhibition of the EGFR kinase but

also by modulating downstream signaling pathways that are critical for tumor growth and

survival. Furthermore, recent studies have revealed a novel immunoregulatory role for ES-072.
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ES-072 Mechanism of Action
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This diagram illustrates the dual mechanism of ES-072. By inhibiting mutant EGFR, it blocks

downstream pro-survival signaling. Additionally, by inhibiting the PI3K/AKT pathway, it leads to

the activation of GSK3α, which in turn phosphorylates PD-L1, marking it for proteasomal

degradation. This reduction in cell surface PD-L1 can enhance anti-tumor immunity.

In conclusion, ES-072 demonstrates high selectivity for mutant EGFR, a characteristic feature

of third-generation inhibitors. A thorough understanding of its cross-reactivity profile, obtained

through rigorous biochemical and cellular assays, is essential for its continued development

and successful clinical application. This guide provides a framework for researchers to evaluate

and compare the selectivity of ES-072 and other kinase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b15613332?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15613332?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

